4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. The starting materials often include 3-bromo-4-methoxybenzaldehyde and 2-methoxyphenylhydrazine. The key steps in the synthesis include:
Condensation Reaction: The aldehyde group of 3-bromo-4-methoxybenzaldehyde reacts with the hydrazine group of 2-methoxyphenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.
Thiol Addition: The final step involves the addition of a thiol group to the triazole ring to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
Disilane-bridged architectures: Known for their unique electronic properties.
Uniqueness
What sets 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol apart is its combination of a triazole ring with a thiol group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
478257-42-0 |
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Molecular Formula |
C17H15BrN4O2S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-23-14-6-4-3-5-12(14)16-20-21-17(25)22(16)19-10-11-7-8-15(24-2)13(18)9-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
ZOJMWGPHBXBDOH-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)Br |
Origin of Product |
United States |
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